molecular formula C15H16N2O3 B570635 L-ANAP CAS No. 1313516-26-5

L-ANAP

Cat. No.: B570635
CAS No.: 1313516-26-5
M. Wt: 272.304
InChI Key: XKZCXMNMUMGDJG-AWEZNQCLSA-N
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Mechanism of Action

L-ANAP, also known as (2S)-3-[(6-Acetylnaphthalen-2-yl)amino]-2-aminopropanoic acid or 3-[(6-acetyl-2-naphthalenyl)amino]Alanine, is a genetically encodable and polarity-sensitive fluorescent unnatural amino acid (Uaa) . It has been used in various studies to investigate the conformational dynamics of proteins .

Target of Action

this compound is primarily used to probe conformational rearrangements in soluble and membrane proteins . It is incorporated into proteins using amber codon suppression methods and an engineered aminoacyl tRNA synthetase .

Mode of Action

this compound acts as a FRET donor in transition metal ion fluorescence resonance energy transfer (tmFRET) approaches . It interacts with its targets, allowing researchers to investigate the conformational dynamics of proteins at neutral and acidic pH .

Biochemical Pathways

this compound is involved in the study of biochemical pathways related to protein conformational changes. For example, it has been used to investigate the activation pathway of human HV1 channels and the dynamics of acid-sensing ion channels .

Result of Action

The incorporation of this compound into proteins allows for the investigation of conformational changes in proteins. For example, it has been used to reveal differences in heterogeneity in the apo and holo conformational states of maltose-binding protein . It has also been used to study the dynamics of acid-sensing ion channels .

Action Environment

The action of this compound is influenced by the environment in which it is used. For instance, its fluorescence properties can be affected by the polarity of the surrounding environment . Additionally, its utility in tmFRET experiments suggests that it may be sensitive to changes in the local concentration of transition metal ions .

Biochemical Analysis

Biochemical Properties

L-ANAP plays a significant role in biochemical reactions. It is incorporated into proteins using amber codon suppression methods and an engineered aminoacyl tRNA synthetase . This allows for the investigation of protein dynamics during channel activation . The compound interacts with various enzymes, proteins, and other biomolecules, facilitating the study of conformational changes within the extracellular and transmembrane domains .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. For instance, it has been used to visualize the hepatitis C virus (HCV) core protein . The incorporation of this compound does not disrupt core protein expression, stability, or cellular localization, suggesting its minimal interference with cellular function .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It is incorporated into proteins, allowing for the investigation of conformational changes during channel activation . This includes predicted conformational changes within the extracellular and transmembrane domains .

Temporal Effects in Laboratory Settings

It has been shown that the compound can be efficiently incorporated into proteins, allowing for the visualization of these proteins over time .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are largely dependent on its incorporation into proteins. Once incorporated, it can be transported and distributed throughout the cell, allowing for the visualization of the protein of interest .

Subcellular Localization

The subcellular localization of this compound is determined by the protein into which it is incorporated. For instance, when incorporated into the HCV core protein, it has been shown to associate with cellular lipid droplets . This suggests that the subcellular localization of this compound can vary depending on the protein of interest .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-ANAP can be synthesized through a multi-step process involving the coupling of 6-acetylnaphthalene-2-amine with a suitable amino acid precursor. The reaction typically involves the use of protecting groups to ensure selective reactions at specific sites. Common reagents used in the synthesis include coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

L-ANAP undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the naphthalene ring can yield naphthoquinones, while reduction can produce dihydronaphthalenes .

Scientific Research Applications

L-ANAP has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent probe to study chemical reactions and molecular interactions.

    Biology: Incorporated into proteins to study their structure, dynamics, and interactions using techniques like fluorescence resonance energy transfer (FRET).

    Medicine: Employed in drug discovery and development to investigate protein-ligand interactions and enzyme mechanisms.

    Industry: Utilized in the development of biosensors and diagnostic tools .

Comparison with Similar Compounds

L-ANAP is unique among fluorescent unnatural amino acids due to its small size and polarity sensitivity. Similar compounds include:

This compound’s small side chain and high sensitivity to environmental changes make it particularly useful for studying short intramolecular distances and dynamic processes within proteins .

Properties

IUPAC Name

(2S)-3-[(6-acetylnaphthalen-2-yl)amino]-2-aminopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-9(18)10-2-3-12-7-13(5-4-11(12)6-10)17-8-14(16)15(19)20/h2-7,14,17H,8,16H2,1H3,(H,19,20)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKZCXMNMUMGDJG-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)C=C(C=C2)NCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC2=C(C=C1)C=C(C=C2)NC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is L-ANAP and why is it useful in biological research?

A1: this compound, or 3-[(6-acetyl-2-naphthalenyl)amino]Alanine, is a fluorescent unnatural amino acid (UAA). Unlike the 20 naturally occurring amino acids, UAAs like this compound can be site-specifically incorporated into proteins using engineered tRNA/aminoacyl-tRNA synthetase pairs. [] This allows researchers to introduce unique functionalities, such as fluorescence, into proteins of interest. This compound's fluorescence is sensitive to its surrounding environment, making it an excellent tool for studying protein conformational changes and interactions. [, , , ]

Q2: How has this compound been used to study ion channels?

A2: this compound has been particularly useful in studying the dynamics of KCNH voltage-gated potassium channels, specifically the hERG channel. These channels play crucial roles in neuronal and cardiac excitability and contain a cyclic nucleotide-binding homology domain (CNBHD). Researchers have incorporated this compound into specific sites within the hERG channel and used fluorescence resonance energy transfer (FRET) to study the movement of the channel's intrinsic ligand relative to the CNBHD during voltage-dependent potentiation. [, , , ] This process, involving a rearrangement of the channel's eag domain and CNBHD, is critical for the channel's function.

Q3: What are the advantages of using this compound over other fluorescent probes?

A3: Traditional fluorescent labeling techniques often lack site-specificity and can interfere with protein function. This compound overcomes these limitations through its genetic incorporation, ensuring the probe is introduced at a specific location within the protein. [, ] Furthermore, this compound's fluorescence properties make it suitable for studying protein dynamics in living cells.

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